molecular formula C9H13BrN3O7P B12932340 5-Bromo-2'-deoxy-cytidine-5'-monophosphate CAS No. 6674-56-2

5-Bromo-2'-deoxy-cytidine-5'-monophosphate

Cat. No.: B12932340
CAS No.: 6674-56-2
M. Wt: 386.09 g/mol
InChI Key: PLDRCXOBLRYJSZ-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nucleoside Analogues in Nucleic Acid Research

Nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of nucleic acids. chemicalbook.com Their significance in nucleic acid research stems from their ability to be incorporated into DNA and RNA, thereby acting as probes, inhibitors, or modulators of biological processes. By introducing subtle or significant changes to the nucleobase, sugar moiety, or phosphate (B84403) group, scientists can investigate the structural and functional roles of specific nucleotides within a nucleic acid sequence. chemicalbook.comcas.cz These analogues have been instrumental in studying DNA replication, transcription, and repair mechanisms. cas.cz Furthermore, many nucleoside analogues have found critical applications as antiviral and anticancer drugs. cas.cz

Overview of 5-Halogenated Pyrimidine (B1678525) Deoxynucleosides

Among the various classes of nucleoside analogues, 5-halogenated pyrimidine deoxynucleosides represent a particularly important group. These compounds are characterized by the substitution of a hydrogen atom at the 5th position of the pyrimidine ring with a halogen atom, such as fluorine, chlorine, bromine, or iodine. This modification can significantly alter the physicochemical properties of the nucleoside, including its size, electronegativity, and ability to form intermolecular interactions.

One of the most well-known applications of 5-halogenated pyrimidines is as radiosensitizers in cancer therapy. oup.com For these compounds to be effective, they must be incorporated into the cellular DNA. oup.com The extent of radiosensitization is often related to the percentage of thymidine (B127349) replacement by the halogenated analogue. oup.com 5-Bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine analogue, is widely used to label proliferating cells for studies of cell kinetics. researchgate.net The incorporation of these analogues can make the DNA more susceptible to damage from radiation.

Research Context of 5-Bromo-2'-deoxy-cytidine-5'-monophosphate (5-Br-dCMP)

This compound (5-Br-dCMP) is the monophosphorylated form of the nucleoside 5-bromo-2'-deoxycytidine (B85790) (BrdC). BrdC itself is a halogenated pyrimidine deoxynucleoside that can be incorporated into DNA in place of deoxycytidine. fishersci.caechemi.com Once incorporated, it can act as a photosensitizer, inducing DNA damage upon exposure to UVB radiation, leading to single-strand breaks and intrastrand cross-links. rsc.org The conversion of the nucleoside (BrdC) to its active triphosphate form (5-Br-dCTP) for DNA incorporation proceeds via the monophosphate (5-Br-dCMP) and diphosphate (B83284) intermediates. Therefore, the study of 5-Br-dCMP is crucial for understanding the metabolic activation pathway of its parent nucleoside and its ultimate biological effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6674-56-2

Molecular Formula

C9H13BrN3O7P

Molecular Weight

386.09 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13BrN3O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

PLDRCXOBLRYJSZ-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O)O

Origin of Product

United States

Chemical and Physical Properties

PropertyValueSource
Chemical Name 5-BROMO-2-DEOXYCYTIDINE 5-MONOPHOSPHATE SODIUM chemicalbook.com
Molecular Formula C₉H₁₁BrN₃Na₂O₇P chemicalbook.com
Molecular Weight 430.06 g/mol chemicalbook.com
Physical State Likely a solid caymanchem.com
Solubility Expected to be soluble in water caymanchem.com

Molecular Mechanisms and Interactions of 5 Bromo 2 Deoxy Cytidine 5 Monophosphate

Incorporation into Nucleic Acids

The enzymatic incorporation of modified nucleotides like 5-Br-dCMP (via its triphosphate form, 5-Br-dCTP) into a growing nucleic acid chain is a fundamental process that underpins its utility in molecular biology. This section explores the enzymatic dynamics, fidelity, and structural outcomes of this incorporation.

Enzymatic Polymerization and Substrate Specificity

The ability of DNA polymerases to accept and incorporate modified nucleotides is a key determinant of their experimental applicability. The triphosphate form, 5-Bromo-2'-deoxycytidine-5'-triphosphate (5-Br-dCTP), is the actual substrate for DNA polymerases. Research has shown that modifications at the C5 position of pyrimidines are often well-tolerated by various DNA polymerases.

A study involving a series of 5-substituted 2'-deoxycytidine (B1670253) 5'-(α-P-borano)triphosphates, which are analogs of dCTP, investigated their incorporation into DNA. This series included a 5-bromo derivative (5-Br-dCTPαB). The results indicated that the Rp diastereomer of 5-Br-dCTPαB served as a substrate for T7 DNA polymerase (Sequenase), exhibiting an incorporation efficiency comparable to that of the natural deoxycytidine triphosphate (dCTP). This suggests that the bromine substitution at the C5 position does not fundamentally hinder the recognition and catalytic processing by this particular polymerase. nih.gov

Further insights can be drawn from studies on other C5-modified cytosine analogs. For instance, kinetic analysis of the incorporation of 5-ethynyl-2'-deoxycytidine (B116413) triphosphate (EdCTP) by the Klenow fragment (exo-), a derivative of E. coli DNA polymerase I, and by human DNA polymerase β (Pol β) has been performed. For the Klenow fragment, the kinetic parameters for EdCTP were very similar to those for the natural dCTP, indicating only a slightly lower incorporation efficiency. arxiv.org Pol β also effectively incorporated the modified nucleotide, albeit with a moderately reduced efficiency compared to dCTP. arxiv.org While not identical to the 5-bromo modification, these findings support the general observation that DNA polymerases can accommodate substitutions at the C5 position of cytosine.

A broader investigation into C5-modified dCTP analogs as substrates in Polymerase Chain Reaction (PCR) using various DNA polymerases, including Taq and KOD polymerases, revealed that the successful amplification of a full-length product is dependent on the specific polymerase, the nature of the C5-substituent, and the template sequence. nih.gov This highlights the nuanced interplay between the enzyme, the modified substrate, and the DNA template.

Polymerase Substrate Analog Relative Incorporation Efficiency Reference
T7 DNA Polymerase (Sequenase)5-Br-dCTPαB (Rp)Similar to dCTP nih.gov
Klenow Fragment (exo-)EdCTPSlightly lower than dCTP arxiv.org
DNA Polymerase βEdCTP~4-fold less efficient than dCTP arxiv.org
Taq, Tth, Vent (exo-), KOD Dash, KOD (exo-)Various C5-modified dCTPsDependent on polymerase, substituent, and template nih.gov

Fidelity of DNA Polymerases with 5-Br-dCMP and its Triphosphate Analogue

The fidelity of DNA replication refers to the ability of DNA polymerases to accurately select the correct nucleotide for incorporation, complementary to the template strand. While direct studies on the fidelity of incorporating 5-Br-dCTP are limited, research on the closely related analogue, 5-bromodeoxyuridine (BrdU), provides significant insights. When a DNA template containing the analogue 5-bromouracil (B15302) (the base in BrdU) is replicated, it can lead to mispairing.

In an in vitro study using DNA polymerase I (from E. coli), DNA polymerase alpha, and AMV reverse transcriptase, it was found that the presence of 5-bromouracil in the template strand did not act as a significant block to replication. nih.gov However, it induced errors by mispairing with guanine (B1146940) triphosphate (dGTP), leading to A-T to G-C transition mutations. nih.gov The frequency of this dGTP:BrdU mispairing was observed to be 2- to 4-fold higher than the mispairing of dGTP with the natural thymine (B56734) base. nih.gov This suggests that the bromine atom alters the base-pairing properties, increasing the likelihood of non-Watson-Crick pairing.

Structural Consequences of 5-Br-dCMP Incorporation into DNA and RNA

The introduction of a modified nucleotide can potentially alter the local and global structure of a nucleic acid duplex. The substitution of a hydrogen atom with a larger bromine atom at the C5 position of cytosine raises questions about its impact on DNA helix geometry.

Crystallographic and NMR studies have been conducted to investigate these structural effects. A comparative study of oligonucleotides containing 5-chlorocytosine (B1228043) (ClC), 5-methylcytosine (B146107) (mC), and natural cytosine (C) also referenced previous findings on 5-bromocytosine (B1215235) (BrC). It was reported that a DNA duplex containing 5-bromocytosine within a CpG sequence context adopts a standard B-form geometry and is isomorphous to the unmodified DNA structure. capes.gov.br This indicates that the incorporation of 5-Br-dCMP does not cause significant global distortions to the DNA double helix. capes.gov.br The structural similarity is attributed to the fact that the van der Waals radius of the bromine atom is comparable to that of the methyl group of thymine, allowing it to be accommodated within the major groove of the DNA helix without major steric clashes. capes.gov.br While global structure remains largely unperturbed, local effects on parameters such as base stacking and hydrogen bonding patterns may occur, potentially influencing interactions with DNA-binding proteins. capes.gov.br

DNA and RNA Interactions

Once incorporated, 5-Br-dCMP can influence the way the nucleic acid interacts with proteins and light. Its unique properties make it a valuable tool for studying these interactions.

Role in Oligonucleotide Structure Studies, including Crystallography

The determination of macromolecular structures by X-ray crystallography often relies on solving the "phase problem." One powerful technique to do this is Multi-wavelength Anomalous Dispersion (MAD). This method requires the presence of heavy atoms in the crystal, which scatter X-rays anomalously at and near their absorption edges.

Halogenated nucleotides, including those containing bromine, are excellent tools for this purpose. The bromine atom serves as an effective anomalous scatterer. By incorporating 5-bromocytosine (or the more commonly used 5-bromouracil) into synthetic DNA or RNA oligonucleotides, researchers can introduce the necessary heavy atom for MAD phasing. nih.govnih.gov

A key example, while using the uracil (B121893) analogue, demonstrates the principle effectively. The crystal structure of the brominated hexanucleotide d(CGCG(BrU)CG) was solved to a high resolution of 1.65 Å using MAD methods. Data were collected at four different wavelengths around the bromine K-absorption edge. The anomalous and dispersive signals from the bromine atoms were strong enough to determine their positions and subsequently calculate the phases for the entire structure, leading to a clear and easily interpretable electron-density map. capes.gov.br This work highlights the utility of bromine-modified nucleotides in obtaining high-quality structural information for nucleic acids. Although this specific example uses 5-bromouracil, the principle is directly applicable to 5-bromocytosine-containing oligonucleotides for phasing purposes. However, a potential complication is that the X-ray radiation itself can cause debromination, which can degrade the anomalous signal over time during data collection. nih.gov

Photochemistry and Photoinduced Damage Mechanisms in Modified Nucleic Acids

The presence of a carbon-bromine bond in 5-bromocytosine makes it photochemically active upon exposure to ultraviolet (UV) light. This photosensitivity is a key feature that is exploited in various experimental techniques but also represents a mechanism of DNA damage. The absorption of UV photons can lead to the homolytic cleavage of the C-Br bond, generating a highly reactive uracil-5-yl radical. This radical can then initiate a cascade of further reactions.

Intrastrand Cross-linking: One major consequence of the photolysis of 5-bromocytosine in DNA is the formation of covalent cross-links with neighboring bases. Upon UV irradiation of a duplex oligonucleotide containing 5-bromocytosine, several intrastrand cross-link products have been identified. These include adducts where the C5 carbon of the original cytosine moiety becomes covalently bonded to the N6, C2, or C8 positions of an adjacent adenine (B156593) residue. The formation of these cross-links demonstrates that the reactive radical generated on the pyrimidine (B1678525) ring can attack a neighboring purine (B94841) base.

Strand Breakage: In addition to cross-linking, the uracil-5-yl radical is capable of inducing strand breaks in the DNA backbone. Studies on the closely related 5-bromouracil have shown that this radical can abstract a hydrogen atom from a nearby sugar moiety, particularly from the 2'-position of the adjacent nucleotide on the 5' side. This hydrogen abstraction leads to the formation of a sugar radical, which can undergo further reactions that ultimately result in the cleavage of the phosphodiester backbone. nih.gov While some reports suggest direct strand breakage, other studies indicate that the primary photochemical event might be the formation of a 2'-deoxyribonolactone lesion, which is unstable and subsequently leads to a secondary, or delayed, strand break. nih.gov It has also been shown that UV irradiation of DNA containing 5-bromouracil can produce double-strand breaks through single photochemical events, which are considered highly lethal lesions for cells. Given the similar photochemical initiation step, it is highly probable that 5-bromocytosine-containing DNA undergoes similar strand scission reactions upon UV exposure.

Photochemical Event Mechanism Resulting Damage Reference
PhotolysisHomolytic cleavage of C5-Br bond upon UV absorptionUracil-5-yl radical
Radical ReactionAttack of uracil-5-yl radical on adjacent adenineIntrastrand cross-links (e.g., C[5-N6]A, C[5-2]A, C[5-8]A)
Hydrogen AbstractionUracil-5-yl radical abstracts H from adjacent sugarSugar radical formation, leading to phosphodiester bond cleavage nih.gov
Strand ScissionInstability of intermediate lesions (e.g., sugar radicals, lactones)Single- and double-strand breaks nih.gov
Single-Strand Breaks (SSBs) Induction

Upon exposure to UVB light, DNA containing 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a closely related analogue of BrdC, is known to be a primary cause of single-strand breaks (SSBs). researchgate.net This process is believed to be a secondary form of damage, arising from the thermal dissociation of 2'-deoxyribonolactone which is generated photochemically. researchgate.net Studies on BrdU-labeled bacteriophage T4 DNA have demonstrated a linear, dose-dependent induction of SSBs upon UV irradiation at 260 nm, with an estimated 1.3 to 1.5 breaks occurring per genomic strand for each lethal event. nih.gov While direct quantitative data for SSB induction by BrdCMP is less specific, the underlying photochemical mechanisms are similar to those of BrdU, suggesting a comparable role in generating these breaks. nih.govnih.govrsc.orgnih.gov The formation of these breaks is a critical event, as they can be highly cytotoxic if not efficiently repaired by the cell. nih.gov

Intrastrand Cross-Link (ICL) Formation

A significant consequence of UVB irradiation of DNA containing BrdC is the formation of intrastrand cross-links (ICLs), where a covalent bond is formed between the BrdC base and a neighboring base on the same DNA strand. nih.govnih.govrsc.org Research has shown that two main types of ICLs are formed: d(G^C) and d(C^C) dimers. rsc.orgresearchgate.net The formation of these cross-links is highly dependent on the DNA sequence. nih.govphotobiology.info

Studies have demonstrated that the yields of these cross-link products are significantly higher when the nucleoside 5' to the BrdC is a deoxyguanosine (dG) compared to a deoxyadenosine (B7792050) (dA). nih.govphotobiology.info Furthermore, BrdC is much more efficient at inducing the formation of these cross-links than its analogue, BrdU. nih.govnih.govphotobiology.info For instance, in one study, the total yield of three different cross-link products from a BrdC-containing duplex was 18%, which was over 20 times higher than the 0.7% yield from a similar BrdU-containing duplex. nih.gov

The types of cross-links formed are also sequence-dependent. When BrdC is adjacent to a guanine, the C(5) of the cytosine can form a covalent bond with either the C(8) or the N(2) of the neighboring guanine. nih.govphotobiology.info

Yields of Intrastrand Cross-Link Products from UVB Irradiation of Duplex Oligodeoxynucleotides Containing 5-Bromo-2'-deoxycytidine (B85790) (BrdC)
Oligodeoxynucleotide SequenceCross-Link ProductYield after 10 min Irradiation (%)Yield after 90 min Irradiation (%)
5'-d(GCA BrC GCT)-3'G[8-5]C17.035.0
C[5-8]G~0.5~1.0
C[5-N(2)]G~0.5~1.0
5'-d(GCA ABrC GCT)-3'A[8-5]C1.43.0
A[2-5]C1.02.2

Data adapted from a study on the sequence-dependent formation of intrastrand crosslink products. nih.gov The yields are based on LC-MS/MS quantification.

Electron Transfer Processes in Photoreactions

The induction of both single-strand breaks and intrastrand cross-links by UVB irradiation of BrdC-containing DNA is initiated by photoinduced electron transfer. nih.govrsc.orgresearchgate.net Upon absorption of UV light, the BrdC base becomes photoexcited. In this excited state, it can accept an electron from a neighboring base, most notably a guanine, which has a lower ionization potential. rsc.orgnih.govresearchgate.net

This electron transfer event leads to the formation of a BrdC radical anion and a guanine radical cation. The BrdC radical anion is unstable and rapidly debrominates, forming a highly reactive uracil-5-yl radical. nih.gov This radical can then abstract a hydrogen atom from the adjacent 2-deoxyribose sugar, leading to the formation of a single-strand break. nih.gov Alternatively, the radical can attack the neighboring guanine base, resulting in the formation of an intrastrand cross-link. rsc.orgresearchgate.net

The efficiency of this electron transfer process, and thus the yield of DNA damage, is sequence-dependent. The stacking energy between the halogenated pyrimidine and its neighboring purine base plays a significant role. nih.gov For example, the stacking energy of a 5'-GC-3' step is more favorable than that of a 5'-AC-3' step, which correlates with the higher yield of cross-links observed in 5'-GBrC-3' sequences compared to 5'-ABrC-3' sequences. nih.gov

Protein-Nucleic Acid Complex Probing

Beyond its role in DNA damage, the photoreactivity of 5-bromopyrimidines like BrdC makes them powerful tools for elucidating the intricate interactions between DNA and proteins. glenresearch.com By strategically incorporating BrdC into a DNA sequence, researchers can pinpoint the specific sites of contact with a binding protein.

Cross-linking Studies to Elucidate DNA-Protein Interactions

Photo-cross-linking experiments are a cornerstone for mapping the interfaces of DNA-protein complexes. When a DNA molecule containing BrdC is bound by a protein and then irradiated with UV light, the reactive species generated from the BrdC can form a covalent bond with a nearby amino acid residue of the protein. photobiology.infonih.gov This effectively "freezes" the interaction, allowing for the identification of the specific protein and the precise amino acid at the point of contact.

Studies using the analogue 5-bromouracil have shown that it can photocouple with several amino acids, including tyrosine, tryptophan, and histidine. photobiology.info For example, in studies with the lac repressor protein, UV irradiation of a complex with BrdU-substituted DNA led to the identification of specific cross-linked amino acids. Histidine-29 was found to be cross-linked when BrdU was placed at certain positions in the DNA operator sequence, while tyrosine-17 was cross-linked at another position. nih.govnih.gov These findings provide high-resolution snapshots of the DNA-protein interface.

The ability to generate these site-specific covalent linkages provides invaluable data for understanding the structural basis of protein-DNA recognition and the mechanisms of gene regulation.

Applications in Molecular and Cellular Biology Research

Nucleic Acid Labeling and Detection Strategies

The ability to introduce a unique chemical tag into DNA is fundamental for tracking and isolating nucleic acids. 5-Br-dCMP, as a precursor, can be metabolically converted to the triphosphate form (5-Br-dCTP) and incorporated into DNA, providing a handle for detection and analysis.

Generation of Probes for Hybridization and Affinity Studies

Oligonucleotides containing modified bases like 5-bromocytidine (B150675) can be synthesized to serve as highly specific probes for detecting complementary DNA or RNA sequences. These probes are central to techniques such as Southern and Northern blotting, in situ hybridization, and microarray analysis. biotium.com The bromine atom can enhance the properties of the probe; for instance, its mass can be exploited for detection, or it can serve as a site for the attachment of other labels, such as fluorescent dyes or affinity tags like biotin. The process involves synthesizing an oligonucleotide sequence of interest while incorporating the modified phosphoramidite (B1245037) of 5-bromodeoxycytidine at specific positions. These labeled probes can then hybridize to their target sequences with high affinity and specificity. biotium.com

Use in DNA Synthesis Measurement (e.g., via 5-Bromo-2'-deoxyuridine (B1667946), BrdU analogue)

A primary application for halogenated nucleosides is the measurement of de novo DNA synthesis, which is a hallmark of cell proliferation. While 5-Br-dCMP can be used, the most widely adopted compound for this purpose is its close analogue, 5-Bromo-2'-deoxyuridine (BrdU), a substitute for thymidine (B127349). wikipedia.orgsigmaaldrich.com

Actively dividing cells will incorporate BrdU into their DNA during the S phase of the cell cycle. Once integrated, the BrdU remains in place and is passed to daughter cells, serving as a permanent marker of cells that were proliferating at the time of labeling. wikipedia.org This technique is extensively used in diverse fields such as oncology, neuroscience, and developmental biology to identify and quantify proliferating cells in tissues or cell cultures. abcam.comcaymanchem.com For example, it is a cornerstone method for studying adult neurogenesis, tracking the birth of new neurons in the brain. caymanchem.comnih.gov

Table 1: Example Protocol for In Vitro BrdU Labeling

Step Procedure Purpose
1. Labeling Add BrdU solution to cell culture medium at a final concentration of 10-100 µM. Incubate for 30-60 minutes. bio-protocol.org To allow incorporation of BrdU into the DNA of S-phase cells.
2. Fixation Fix cells with a solution like 70% ethanol (B145695) or 3.7% formaldehyde. bdbiosciences.comthermofisher.com To preserve cell structure and permeabilize the membrane.
3. Denaturation Treat cells with acid (e.g., 2N HCl) or heat to denature the DNA. bio-protocol.orgthermofisher.com To unwind the DNA double helix and expose the incorporated BrdU.
4. Detection Incubate with a specific monoclonal anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody. thermofisher.com To specifically bind and visualize the incorporated BrdU.

| 5. Analysis | Analyze by fluorescence microscopy, immunohistochemistry, or flow cytometry. abcam.com | To visualize, locate, and quantify the proliferating cells. |

Methodologies for Detecting Incorporated 5-Br-dCMP (e.g., Mass Spectrometry, HPLC, Flow Cytometry)

Detecting the incorporated halogenated nucleoside is the final and crucial step of the labeling process. For BrdU, the most common method involves the use of specific monoclonal antibodies followed by immunocytochemistry or flow cytometry. abcam.combio-protocol.orgflowcytometry-embl.de Flow cytometry allows for high-throughput quantification of proliferating cells within a larger population and can be combined with other markers to analyze the cell cycle status (e.g., using propidium (B1200493) iodide for total DNA content). nih.govbdbiosciences.comflowcytometry-embl.denih.gov

For 5-Br-dCMP, or more accurately the resulting 5-bromocytosine (B1215235) base within the DNA, highly sensitive and quantitative methods like chromatography and mass spectrometry are employed. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify nucleosides from enzymatically digested DNA. umich.edunih.govprotocols.iohelixchrom.com Coupling HPLC with mass spectrometry (LC-MS) or using gas chromatography-mass spectrometry (GC-MS) provides even greater sensitivity and specificity. nih.govnih.govnih.govoncotarget.com These methods can accurately determine the ratio of 5-bromocytosine to normal cytosine in a DNA sample, offering a precise measure of incorporation. nih.govcapes.gov.br

Structural Probing of Oligonucleotides and Nucleic Acid Complexes

The introduction of a heavy atom like bromine into a nucleic acid sequence is a powerful tool for structural biology. ttu.ee The bromine atom at the C5 position of cytosine provides a significant anomalous scattering signal in X-ray crystallography experiments. This signal can be instrumental in solving the "phase problem," a major hurdle in determining the three-dimensional structure of macromolecules like DNA and RNA and their complexes with proteins. youtube.com

Research on DNA Replication and Repair Mechanisms Utilizing Halogenated Deoxynucleosides

Halogenated deoxynucleosides are invaluable for studying the fundamental processes of DNA replication and repair. As discussed, BrdU is a primary tool for tracking DNA synthesis, a core component of replication. wikipedia.org Beyond simply marking replication, the presence of these unnatural bases can challenge the cell's machinery.

The incorporation of a halogenated nucleoside can, in some contexts, be recognized as DNA damage, triggering the cell's DNA repair pathways. nih.gov For example, some cellular enzymes are capable of dehalogenating these modified bases. nih.govresearchgate.net Researchers can use substrates containing 5-bromocytosine to study the activity and specificity of DNA repair enzymes like uracil-DNA glycosylase. nih.gov Additionally, environmental factors or cellular processes can lead to the halogenation of DNA bases in vivo, creating lesions that must be repaired. nih.gov Compounds like 5-Bromo-2'-deoxycytidine (B85790) can also act as photosensitizers, allowing researchers to induce localized DNA damage with light and then study the subsequent repair processes. medchemexpress.com By observing how the cell responds to and processes these modified bases, scientists can unravel the complex mechanisms that maintain genome integrity. nih.gov

Enzymology and Metabolism in Research Systems

Substrate Specificity of Nucleoside Kinases for 5-Bromo-2'-deoxycytidine (B85790)

The initial and rate-limiting step in the metabolism of 5-Bromo-2'-deoxycytidine (BrdC) is its phosphorylation to the monophosphate form, a reaction catalyzed by nucleoside kinases. The primary enzyme responsible for this conversion is deoxycytidine kinase (dCK). nih.govnih.gov Research has shown that dCK can phosphorylate various 5-halogenated deoxycytidine analogues. nih.gov The efficiency of this phosphorylation is a key determinant of the compound's subsequent metabolic fate and biological activity.

In addition to the canonical dCK, other kinases may play a role. For instance, mitochondrial thymidine (B127349) kinase (TK2) is also known to phosphorylate deoxycytidine, suggesting it could potentially act on BrdC as well. nih.gov The substrate specificity of these kinases is influenced by the nature of the halogen substituent at the 5-position of the pyrimidine (B1678525) ring. nih.gov

Studies on dCK have revealed that the choice of phosphate (B84403) donor is crucial for its catalytic efficiency. While ATP is a common phosphate donor, UTP has been identified as a better donor for the phosphorylation of deoxycytidine and its analogs. nih.gov The efficiency of dCyd phosphorylation by dCK was found to be greatest in the presence of a mixture of all eight endogenous nucleoside triphosphates (NTPs), largely due to the presence of UTP. nih.gov This suggests that the cellular nucleotide environment significantly impacts the activation of deoxycytidine analogs like BrdC.

Table 1: Relative Phosphorylation Efficiency of Deoxycytidine by dCK with Different Phosphate Donors

Phosphate Donor Relative Vmax/Km
ATP Baseline
UTP Higher than ATP
NTP Mixture Highest Efficiency

This table illustrates the general findings on deoxycytidine phosphorylation by dCK, as specific kinetic data for 5-Bromo-2'-deoxycytidine was not detailed in the provided sources. Data is based on findings reported for deoxycytidine. nih.gov

Deamination Pathways of 5-Bromo-2'-deoxycytidine in Cellular Extracts

Once introduced into a cellular system, 5-Bromo-2'-deoxycytidine can be subject to deamination, a metabolic process that can either inactivate the compound or convert it into a different active molecule. This process is primarily catalyzed by deaminases. There are two principal pathways for the deamination of deoxycytidine analogues. nih.govnih.gov

The first pathway involves deamination at the nucleoside level by cytidine (B196190) deaminase (CDD) . nih.govnih.gov This enzyme converts 5-Bromo-2'-deoxycytidine directly into 5-Bromo-2'-deoxyuridine (B1667946) (BrdU). Subsequently, BrdU can be phosphorylated by thymidine kinase (TK) to enter the nucleotide pool. nih.gov

The second pathway occurs after the initial phosphorylation step. 5-Bromo-2'-deoxycytidine is first converted to its monophosphate form (BrdCMP) by deoxycytidine kinase. This nucleotide is then a substrate for deoxycytidylate (dCMP) deaminase , which converts BrdCMP into 5-Bromo-2'-deoxyuridine monophosphate (BrdUMP). nih.gov The balance between these two pathways can vary significantly between different cell types and is dependent on the relative activities of dCK, CDD, and dCMP deaminase. nih.govnih.gov Prokaryotic CDAs have been shown to be active with 2'-deoxycytidine (B1670253), catalyzing its hydrolytic deamination to 2'-deoxyuridine. nih.gov

Enzymatic Synthesis and Interconversion of Brominated Cytidine Nucleotides

The enzymatic synthesis of 5-Bromo-2'-deoxy-cytidine-5'-monophosphate (BrdCMP) is accomplished through the action of deoxycytidine kinase on the parent nucleoside, 5-Bromo-2'-deoxycytidine. nih.gov Following its synthesis, BrdCMP can be further phosphorylated to its diphosphate (B83284) (BrdCDP) and triphosphate (BrdCTP) forms. This sequential phosphorylation is crucial for the compound's incorporation into nucleic acids.

The interconversion between these nucleotide forms is catalyzed by specific kinases:

Nucleoside Monophosphate Kinases (NMPKs) : These enzymes catalyze the phosphorylation of the monophosphate to the diphosphate form (e.g., BrdCMP to BrdCDP).

Nucleoside Diphosphate Kinases (NDKs) : These enzymes catalyze the final phosphorylation step from the diphosphate to the triphosphate form (e.g., BrdCDP to BrdCTP). nih.gov

NDKs catalyze the transfer of γ-phosphoryl groups from NTPs to NDPs. nih.gov Studies on human NDK have shown that the rates of these reactions are highest for guanine (B1146940) nucleotides, followed by adenine (B156593), and are lowest for cytosine nucleotides. nih.gov This suggests that the conversion of BrdCDP to BrdCTP might be less efficient than the corresponding reactions for purine (B94841) nucleotides. The resulting 5-Bromo-2'-deoxycytidine triphosphate can then act as a substrate for DNA polymerases. rsc.org

Table 2: Key Enzymes in the Metabolism of 5-Bromo-2'-deoxycytidine

Enzyme Substrate Product Metabolic Step
Deoxycytidine Kinase (dCK) 5-Bromo-2'-deoxycytidine This compound Initial Phosphorylation nih.gov
Cytidine Deaminase (CDD) 5-Bromo-2'-deoxycytidine 5-Bromo-2'-deoxyuridine Deamination (Nucleoside level) nih.gov
dCMP Deaminase This compound 5-Bromo-2'-deoxyuridine-5'-monophosphate Deamination (Nucleotide level) nih.gov

Impact on Nucleotide Metabolism Pathways in Experimental Models

Once phosphorylated to its triphosphate form (BrdCTP), the compound can be incorporated into DNA by DNA polymerases during replication. rsc.org This incorporation is a key aspect of its mechanism of action in many experimental models. The presence of the bromine atom can alter the properties of the DNA, leading to effects such as single-strand breaks and intrastrand cross-links upon irradiation. rsc.org

Furthermore, the deamination product, 5-Bromo-2'-deoxyuridine (BrdU), and its phosphorylated metabolites also have profound effects. BrdU is a well-known thymidine analogue that gets incorporated into DNA in place of thymidine. mdpi.comchemodex.com The metabolic conversion of BrdC to BrdU metabolites effectively shunts the analogue from the cytidine pathway into the thymidine pathway. This can lead to imbalances in the deoxyribonucleotide pools, which are tightly regulated. For instance, the metabolism of the related compound 5-fluorodeoxycytidine is known to cause shifts in nucleotide pools characteristic of thymidylate synthetase inhibition. nih.gov In some experimental models, the incorporation of BrdU has been shown to interfere with mitochondrial function, affecting oxidative phosphorylation and the activity of mitochondrial enzymes. nih.gov

Computational and Biophysical Characterization for Research Insights

Molecular Modeling and Dynamics Simulations of 5-Br-dCMP within Nucleic Acids

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for gaining atomic-level information about the structure and dynamics of biomolecules. nih.gov For nucleic acids, these simulations can reveal how chemical modifications like the introduction of 5-Br-dCMP affect conformational preferences and stability. nih.govresearchgate.net

Force fields such as AMBER are commonly used to perform these simulations. nih.govutah.edu Molecular mechanics and free energy perturbation calculations have been employed to study oligonucleotides containing 5-bromocytidine (B150675). nih.gov A significant finding from these computational studies is that the bromination of cytidine (B196190) at the C5 position has a stabilizing effect on the Z-DNA conformation. nih.gov This stabilization is consistent with experimental observations. nih.gov In contrast, the same modification can be destabilizing in Z-RNA, which is attributed to an unfavorable interaction between the bromine atom and a hydroxyl group on the adjacent guanosine. nih.gov

MD simulations of modified DNA duplexes can track conformational changes over time, such as the transition between A-DNA and B-DNA forms, and analyze structural parameters like sugar pucker and groove dimensions. utah.eduwesleyan.edu These studies help to understand the intrinsic flexibility of the DNA and the local structural perturbations caused by the modified nucleotide. researchgate.net

Computational MethodSystem StudiedKey Insight/FindingReference
Molecular Mechanics / Free Energy PerturbationZ-form RNA and DNA oligonucleotides with 5-bromocytidineBromination at C5 of cytidine stabilizes Z-DNA. nih.gov
Molecular Dynamics (MD) SimulationGeneral protein-DNA complexesProvides atomic-level information on structural dynamics and interactions. nih.govresearchgate.net
Molecular Dynamics (MD) Simulation with AMBER force fieldA-DNA dodecamerUsed to study conformational switches, such as the A-DNA to B-DNA transition. utah.edu

Spectroscopic Analyses of 5-Br-dCMP and its Interactions (e.g., UV-Vis, NMR, CD)

Spectroscopic techniques are essential for characterizing the structure, conformation, and interactions of nucleic acids containing 5-Br-dCMP in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information at the atomic level. nih.gov For oligonucleotides containing modified bases, NMR is used to confirm that the duplex can adopt a standard conformation, such as a B-form helix. nih.gov The chemical shifts of protons, particularly the H6 proton of the pyrimidine (B1678525) ring, are sensitive to the local electronic environment and can confirm the presence of the modification. nih.gov For instance, in a study of 5-chlorodeoxyuridine (a related halogenated pyrimidine), the H6 proton resonance shifted from 7.64 ppm in the unmodified thymidine (B127349) to 8.17 ppm in the chlorinated analogue. nih.gov NMR can also be used to observe the imino protons involved in Watson-Crick base pairing, confirming the integrity of the duplex. nih.gov

UV-Vis Spectroscopy is commonly used to monitor the thermal stability of DNA duplexes through melting temperature (Tm) analysis. nih.gov The absorbance of UV light by DNA changes as it transitions from a double-stranded to a single-stranded state upon heating. researchgate.net This allows for the quantitative assessment of how a modification like 5-Br-dCMP affects the thermodynamic stability of the helix. nih.gov UV spectroscopy is also a fundamental tool for determining the concentration of oligonucleotide samples. nih.gov

Circular Dichroism (CD) Spectroscopy is highly sensitive to the chiral arrangement of stacked nucleobases and thus provides information on the global secondary structure of nucleic acids. nih.govsynchrotron-soleil.fr The CD spectrum can readily distinguish between different DNA conformations such as B-form, A-form, and Z-form DNA. researchgate.netnih.gov Since the bromination of cytosine is known to promote the transition from the canonical right-handed B-form to the left-handed Z-form, CD spectroscopy is an important tool for characterizing this conformational change. pnas.org

Spectroscopic TechniqueInformation ObtainedApplication to 5-Br-dCMP Modified Nucleic AcidsReference
Nuclear Magnetic Resonance (NMR)Atomic-level structure, conformation, base pairingConfirms duplex formation and local structural environment of the modified base. nih.govnih.gov
UV-Vis SpectroscopyThermal stability (melting temperature), concentrationMeasures the effect of the modification on duplex stability. nih.govnih.gov
Circular Dichroism (CD)Global secondary structure (e.g., B-form vs. Z-form)Detects conformational transitions, such as the B-to-Z transition favored by bromination. researchgate.netnih.govpnas.org

X-ray Crystallography of 5-Br-dCMP Modified Nucleic Acids

X-ray crystallography provides high-resolution, three-dimensional structural data of molecules in their crystalline state. nih.gov This technique has been instrumental in determining the precise atomic coordinates of DNA and RNA oligonucleotides, revealing how modifications such as bromination affect the helical structure.

A key example is the determination of the crystal structure of a DNA hexamer containing 5-bromocytidine, aminohexyl-5'-d(pCpGp[br5C]pGpCpG), at 1.4 Å resolution. nih.gov This study revealed that the oligonucleotide adopts a left-handed Z-DNA double helix, a conformation known to be favored by C5 bromination of cytidine. pnas.orgnih.gov The analysis provided detailed geometric parameters of the Z-DNA helix, including bond lengths, angles, and the conformation of the phosphate (B84403) backbone. nih.gov Such high-resolution structures are crucial for understanding the specific intramolecular and intermolecular interactions, including how ions might mediate crystal packing. nih.gov For example, in this structure, a barium ion was found to bridge two adjacent Z-DNA helices. nih.gov

Crystallographic studies on other modified oligonucleotides have shown that the impact of a modification can be localized, without necessarily altering the global DNA structure. nih.gov These findings suggest that the recognition of modified bases by cellular machinery likely operates at the level of the base pair itself rather than through large-scale conformational changes. nih.gov

Crystallographic Data for aminohexyl-5'-d(pCpGp[br5C]pGpCpG)
ParameterValueReference
Resolution1.4 Å nih.gov
Space GroupC2 (monoclinic) nih.gov
Unit Cell Dimensions (a, b, c)51.13 Å, 18.44 Å, 34.67 Å nih.gov
Unit Cell Angle (β)120.9° nih.gov
Final R-factor0.164 nih.gov
Overall ConformationZ-DNA nih.gov

Quantitative Analysis of Interactions (e.g., binding affinities)

Understanding the thermodynamic basis of molecular interactions is crucial for elucidating the functional consequences of DNA modification. Techniques such as thermal melting, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are used to quantitatively analyze the binding affinities and stability of nucleic acids containing 5-Br-dCMP.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (KA), enthalpy change (ΔH°), and stoichiometry (n) of the interaction. nih.gov From these values, the Gibbs free energy change (ΔG°) and entropy change (ΔS°) can be calculated, providing a complete thermodynamic profile of the binding process. nih.gov This method is invaluable for studying the interaction of modified DNA with proteins or other molecules.

Surface Plasmon Resonance (SPR) is a biosensor technology that measures binding events in real-time by detecting changes in the refractive index at a sensor surface. nih.gov SPR can determine not only the equilibrium binding affinity (KA) but also the kinetic rate constants for association (ka) and dissociation (kd). nih.gov Conducting SPR experiments at different temperatures allows for the determination of thermodynamic parameters, offering a complementary approach to ITC. nih.gov

These quantitative analyses are essential for correlating structural changes with functional outcomes. For example, the thermodynamic stability of a base pair at the end of a DNA strand can be a primary determinant in nucleotide selection and incorporation by DNA polymerases during replication. nih.gov

Analytical TechniquePrimary Parameters MeasuredApplicationReference
Thermal Melting (UV-Vis)Melting Temperature (Tm)Assesses overall duplex stability. nih.gov
Isothermal Titration Calorimetry (ITC)Binding Affinity (KA), Enthalpy (ΔH°), Stoichiometry (n)Provides a complete thermodynamic profile of binding interactions. nih.gov
Surface Plasmon Resonance (SPR)Binding Affinity (KA), Kinetic rates (ka, kd)Measures real-time kinetics and affinity of interactions. nih.gov

Analogues and Derivatives of 5 Bromo 2 Deoxy Cytidine 5 Monophosphate in Research

Comparison with Other 5-Halogenated Pyrimidine (B1678525) Deoxynucleoside Monophosphates

The substitution of a hydrogen atom at the C5 position of the pyrimidine ring with a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) creates a class of compounds with significant biological activities. researchgate.netmostwiedzy.pl These 5-halogenated pyrimidine deoxynucleoside monophosphates, such as 5-fluoro-dCMP (FdCMP), 5-chloro-dCMP (CldCMP), BrdCMP, and 5-iodo-dCMP (IdCMP), share a common structural backbone but exhibit distinct physicochemical and biological properties due to the differing nature of the halogen substituent.

The primary structural difference among 5-halogenated pyrimidines lies in the properties of the C5-halogen bond. As one moves down the halogen group from fluorine to iodine, several key atomic and bonding parameters change significantly. chemguide.co.uklibretexts.org

Atomic and Van der Waals Radii: The size of the halogen atom increases substantially from fluorine to iodine. libretexts.orggesci.org This directly impacts the steric bulk at the C5 position, which can influence how the nucleotide fits into the active site of an enzyme or the major groove of a DNA helix.

Electronegativity: Electronegativity, the ability of an atom to attract shared electrons in a covalent bond, decreases down the group. gesci.orgchemistrystudent.com Fluorine is the most electronegative element, making the C5-F bond highly polarized, whereas the C5-I bond is the least polarized. libretexts.orgchemistrystudent.com This difference in electron distribution affects the electronic character of the entire pyrimidine ring.

Bond Length and Strength: The C-X (Carbon-Halogen) bond length increases with the size of the halogen. libretexts.org Consequently, the bond strength generally decreases, with the C-F bond being the strongest and the C-I bond the weakest. This has direct implications for the chemical and photochemical stability of these compounds.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å)1.471.751.851.98
Covalent Radius (Å)0.640.991.141.33
Electronegativity (Pauling Scale)3.983.162.962.66
C-X Bond Energy (kJ/mol)~485~328~276~240

Data compiled from various chemical sources. chemguide.co.uklibretexts.orggesci.orgncert.nic.in

The differing C-X bond strengths directly influence the photochemical reactivity of these analogues. Ultraviolet (UV) radiation can induce the homolytic cleavage of the C-X bond, leading to the formation of a highly reactive pyrimidinyl radical and a halogen atom. nih.govwikipedia.org

The stability of the C-X bond is inversely related to its susceptibility to photolysis. The C-I bond is the most labile, making 5-iodinated pyrimidines like 5-iododeoxyuridine (IdUrd) and 5-iododeoxycytidine (IdCyd) particularly photosensitive. nih.gov Irradiation of these compounds with UV light (e.g., 254 nm) readily causes the release of iodine. nih.gov This property is exploited in research to induce DNA strand breaks or cross-links in DNA that has incorporated these analogues. researchgate.net

In contrast, the C-F bond is significantly stronger, rendering 5-fluoropyrimidines much more photochemically stable. 5-Bromo- and 5-chloropyrimidines exhibit intermediate reactivity. Studies on 2-halogenated pyridines, a related heterocyclic system, show that under UV irradiation at 254 nm, the compounds are rapidly dehalogenated, with the exception of the fluoro-substituted version which is more resistant. nih.gov This principle generally applies to halogenated pyrimidines as well, where the ease of photolytic C-X bond cleavage increases in the order F < Cl < Br < I. nih.govnih.gov

The C5 substituent plays a critical role in how enzymes recognize and process pyrimidine nucleotides. A classic example is the interaction with thymidylate synthase (TS), the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.org

5-Fluoro-dUMP (FdUMP), derived from the anticancer drug 5-fluorouracil (B62378) (5-FU), is a potent mechanism-based inhibitor of TS. researchgate.net The high electronegativity of fluorine allows FdUMP to mimic the natural substrate dUMP and enter the enzyme's active site. There, it forms a stable ternary complex with the enzyme and the cofactor, effectively shutting down dTMP synthesis. wikipedia.orgresearchgate.net

The larger halogens (Br, I) also influence enzyme interactions, but differently. For instance, while FdUMP is a "suicide" inhibitor of TS, the bulkier halogenated nucleotides may act as competitive inhibitors or may not be recognized by the enzyme at all. nih.govnih.gov The increased size of bromine and iodine compared to the methyl group of thymidine (B127349) can prevent optimal binding in the active site of some enzymes.

For DNA polymerases, the recognition of 5-halogenated nucleoside triphosphates (the active form for DNA synthesis) can also vary. The polymerase may incorporate these analogues into a growing DNA strand, or it may be inhibited by them. wikipedia.org The ability of an analogue to be incorporated often depends on how well it mimics the natural nucleotide (dCTP or dTTP).

Nucleoside Prodrug Strategies for Intracellular Delivery of Monophosphates

A major challenge in the therapeutic use of nucleotide analogues like BrdCMP is their poor cell permeability. The negatively charged phosphate (B84403) group prevents the molecule from easily crossing the lipophilic cell membrane. researchgate.net Furthermore, the first phosphorylation step of a nucleoside analogue, which is often the rate-limiting step in its activation, can be inefficient or a point of metabolic resistance. nih.govmdpi.com

To overcome these hurdles, various prodrug strategies have been developed to deliver the monophosphate form directly into the cell. nih.govacs.org These strategies involve masking the phosphate charge with chemical moieties that are cleaved off by intracellular enzymes, releasing the active nucleotide monophosphate inside the cell. nih.govacs.org

One of the most successful approaches is the ProTide (pro-nucleotide) technology . nih.govtandfonline.com In this strategy, the phosphate group is masked with an aryl group and an amino acid ester. researchgate.net This neutral, lipophilic prodrug can diffuse across the cell membrane. Once inside, cellular enzymes, such as carboxylesterases and phosphoramidases (like HINT1), cleave the masking groups to release the nucleoside monophosphate. nih.govacs.org This approach effectively bypasses the need for the initial, often problematic, kinase-mediated phosphorylation step. researchgate.netacs.org The ProTide technology has been successfully applied to create antiviral and anticancer drugs. nih.govtandfonline.com

Other strategies include:

S-acyl-2-thioethyl (SATE) pronucleotides: These involve phosphotriesters that are also cleaved intracellularly to release the monophosphate, but they can suffer from chemical instability. nih.gov

Cyclic phosphoramidates: These prodrugs have also shown promise but can be associated with toxicity concerns. nih.gov

Lipid Conjugation: Attaching lipid moieties to nucleoside analogues can increase their lipophilicity and facilitate uptake via passive diffusion. nih.gov For example, conjugating a fatty acid to the sugar portion of a nucleoside can enhance its ability to cross the plasma membrane. nih.gov

These strategies are generally applicable to pyrimidine deoxynucleoside monophosphates and could theoretically be used for the intracellular delivery of BrdCMP.

Research on Other Modifications at the C5 Position of Pyrimidine Nucleosides

The C5 position of pyrimidines is a versatile site for chemical modification beyond halogens, leading to analogues with a wide range of research applications. researchgate.netmostwiedzy.pl These modifications are often introduced using palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. mdpi.comacs.orgnih.gov

Common C5 modifications and their research purposes include:

Alkynyl Groups: C5-alkynyl pyrimidines are widely used in antiviral research. nih.gov For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a thymidine analogue used extensively to label and detect newly synthesized DNA in living cells. The terminal alkyne group allows for a highly specific "click chemistry" reaction with fluorescently tagged azides, enabling visualization of DNA replication. Modifications with larger arylalkynyl groups have also been explored for antitumor and antiviral activity. nih.gov

Alkenyl Groups: The discovery of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) as a potent antiviral agent spurred interest in C5-alkenyl pyrimidines. mdpi.com These modifications can confer high selectivity and potency against certain viruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV). researchgate.net

Alkyl Groups: The addition of simple alkyl groups (e.g., propyl) at the C5 position has been investigated to understand how steric bulk in the major groove of DNA affects protein-DNA interactions and DNA structure. acs.org

Other Functional Groups: Researchers have attached a vast array of other functionalities to the C5 position, including sulfanyl, amino, and hydroxyl groups, to probe enzyme mechanisms, develop molecular beacons for DNA labeling, or create nucleosides with novel biological properties. mostwiedzy.plmdpi.com

These diverse modifications highlight the chemical tractability of the C5 position and its importance in developing tailored nucleosides for specific applications in biology and medicine. researchgate.netmostwiedzy.pl

Future Directions in 5 Bromo 2 Deoxy Cytidine 5 Monophosphate Research

Advancements in Synthetic Methodologies for Novel Analogues

The development of novel analogues of 5-Bromo-2'-deoxy-cytidine-5'-monophosphate is fundamental to expanding its utility and exploring structure-activity relationships. Future synthetic strategies will likely focus on precision, efficiency, and the introduction of diverse chemical functionalities.

One promising direction is the synthesis of analogues with substitutions at the 5'-carbon of the deoxyribose sugar. This strategy has been explored for other nucleotide analogues, such as 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), where it was hypothesized that 5'-substitutions could impose conformational restrictions. nih.govresearchgate.netsemanticscholar.org Such modifications could render the resulting monophosphates poor substrates for further enzymatic conversion, a desirable trait when the monophosphate form is the active species. nih.govresearchgate.netsemanticscholar.org For example, a multi-step synthesis for 5'-substituted FdUMP analogues involved creating a key secondary alcohol intermediate, which was then converted to the target monophosphate. semanticscholar.org A similar approach could be applied to this compound to create a library of novel compounds for screening.

Furthermore, the synthesis of cyclic 5'-nornucleoside phosphonate (B1237965) analogues represents another key area. nih.gov These compounds are isosteric and isoelectronic with natural phosphates and can be converted into triphosphate analogues by cellular enzymes. nih.gov Research in this area focuses on developing furanose, carbocyclic, and apiose 5'-nornucleoside phosphonates, which have shown significant antiviral and antitumor potential. nih.gov Applying these synthetic paradigms to 5-Bromo-2'-deoxy-cytidine could yield novel compounds with enhanced biological activity and stability.

Analogue Type Synthetic Goal Potential Advantage Reference
5'-Substituted AnaloguesIntroduce groups (e.g., -CH3, -CF3) at the 5'-carbon of the sugar.Impose conformational restrictions; prevent further metabolism to triphosphates. nih.gov, researchgate.net, semanticscholar.org
Cyclic 5'-Nornucleoside PhosphonatesCreate phosphonate-containing ring structures (furanose, carbocyclic).Isosteric/isoelectronic to natural phosphates; potential for enhanced antiviral/antitumor activity. nih.gov

Elucidation of Complex Molecular Mechanisms

A deeper understanding of how this compound and its analogues exert their effects at a molecular level is crucial for rational drug design and biological studies. Future research will increasingly rely on a combination of experimental and computational methods to unravel these complex mechanisms.

A key area of investigation is the impact of the modification on the structure, stability, and folding mechanics of nucleic acids. nih.gov Even minor changes, like methylation, can significantly alter the conformational landscape of RNA and DNA. nih.gov Molecular dynamics simulations, such as alchemical and temperature replica exchange molecular dynamics (TREMD), are powerful tools for probing these structural effects and predicting changes in thermodynamic stability upon incorporation of a modified nucleotide. nih.gov

Another focus is understanding the interaction of these analogues with enzymes. For instance, modified nucleotides have been used to probe the mechanism of polymerases like HIV-1 reverse transcriptase. oup.com By modifying the γ-phosphate of a nucleotide, researchers demonstrated an improvement in the enzyme's fidelity, suggesting that specific modifications can influence nucleotide selectivity and interaction within the polymerase active site. oup.com Applying this concept to this compound could involve designing analogues that modulate the activity of specific cellular or viral enzymes, with molecular modeling used to predict and explain these interactions. oup.com

Development of Advanced Probing Techniques

The ability to accurately detect and quantify modified nucleotides within biological samples is essential for understanding their roles. The future in this area lies in the development of more sensitive, specific, and high-throughput probing techniques.

Recent advancements have moved beyond traditional methods toward technologies that can map modifications at single-nucleotide resolution. Techniques that capitalize on the unique chemical signatures of modified bases are becoming more prevalent. nih.gov For example, some methods rely on the fact that a modification can hinder the activity of enzymes like DNA polymerases or ligases, a difference that can be quantified via qPCR. nih.gov

Direct sequencing methods, such as Oxford Nanopore sequencing, represent a significant leap forward. nih.gov This technology has shown promise in detecting modifications like N6-methyladenosine (m6A) directly in RNA strands by analyzing disruptions in the ionic current as the nucleic acid passes through a nanopore. nih.gov Adapting these computational analysis pipelines could allow for the direct detection of 5-Bromo-2'-deoxy-cytidine in DNA or RNA sequences without the need for chemical labeling or amplification.

Furthermore, new assay platforms are being developed to specifically quantify nucleic acid species containing modifications. The Lumit® dsRNA Detection Assay, for example, is a luminescence-based system that can quantify double-stranded RNA (dsRNA) and has been validated for use with common modifications like pseudouridine. promegaconnections.com The development of similar specific binders or enzymatic assays for 5-bromo-cytidine containing nucleic acids would be a major advance for functional studies.

Probing Technique Principle of Operation Application to 5-BrdC-5'-MP Reference
qPCR-based methodsA modification hinders polymerase or ligase activity, leading to a detectable difference in amplification.Quantifying the frequency of the modification at specific sites in a DNA sequence. nih.gov
Direct Sequencing (Nanopore)A modified base creates a characteristic disruption in the ionic current during sequencing.Direct, real-time detection and mapping of the modification across a genome or transcriptome. nih.gov
Specific Luminescence AssaysProprietary binding domains linked to a reporter enzyme provide a signal upon binding to the target molecule.Development of a specific assay to quantify nucleic acids containing 5-bromocytidine (B150675). promegaconnections.com

Computational Design and Predictive Modeling for Modified Nucleotides

Computational approaches are becoming indispensable for accelerating the design and understanding of modified nucleotides. Future research will see a tighter integration between computational modeling and experimental validation.

Predictive modeling of thermodynamic parameters is a cornerstone of this effort. The stability and folding of nucleic acid structures are governed by nearest-neighbor (NN) thermodynamics. researchgate.net However, experimentally determining these parameters for the vast number of possible modified nucleotides is impractical. researchgate.net Combined molecular dynamics/quantum mechanics (MD/QM) protocols are being developed to accurately predict these energy parameters, allowing for more reliable in silico design of nucleic acid sequences with desired structures and stabilities. researchgate.net

Another powerful computational tool is the use of free energy perturbation (FEP) calculations to predict the binding affinity of novel analogues to their protein targets. This approach was successfully used to guide the design of 5'-substituted FdUMP analogs by predicting which modifications would maintain potent inhibition of thymidylate synthase. nih.govresearchgate.net A similar strategy could rapidly screen potential analogues of this compound for their ability to bind to a target enzyme before committing to complex chemical synthesis.

These computational design paradigms address the "inverse folding problem," where the goal is to design a sequence that will adopt a specific structure. nih.gov By improving the underlying physical models and search algorithms, researchers can more effectively navigate the vast sequence space to find candidates with desired properties, which can then be synthesized and tested. nih.gov The integration of data from modified bases into widely used prediction tools, such as the ViennaRNA Package, further enhances the accuracy of these computational predictions. oup.com

Q & A

Q. What are the standard methodologies for synthesizing and characterizing 5-Bromo-2'-deoxy-cytidine-5'-monophosphate for research use?

Synthesis typically involves phosphorylation of 5-bromo-2'-deoxycytidine using enzymatic or chemical methods, followed by purification via ion-exchange chromatography or reverse-phase HPLC. Characterization requires mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural validation. Purity assessment (>90%) is performed using HPLC with UV detection at 260–280 nm .

Q. How is this compound used to track DNA synthesis in cell proliferation assays?

As a brominated cytidine analog, it may incorporate into nascent DNA during replication. Detection relies on anti-bromodeoxyuridine (BrdU) antibodies, though cross-reactivity validation is critical due to structural differences from uridine analogs. Protocols include fixation/permeabilization of cells, DNA denaturation (e.g., HCl treatment), and immunofluorescence or flow cytometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Store at −20°C in desiccated conditions to prevent hydrolysis. Use PPE (gloves, lab coat) to avoid skin contact. Waste disposal must comply with hazardous chemical guidelines. Note that safety data sheets (SDS) for cytidine monophosphates recommend avoiding inhalation and ensuring proper ventilation .

Q. How can researchers distinguish this compound from endogenous nucleotides in analytical assays?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) or isotopic labeling (e.g., ¹³C/¹⁵N internal standards) provides specificity. Retention time and fragmentation patterns differentiate it from unmodified dCMP or uridine analogs .

Advanced Research Questions

Q. How can detection sensitivity of this compound be optimized in dense neural tissues with high autofluorescence?

Use antigen retrieval techniques (e.g., heat-induced epitope retrieval with citrate buffer) and amplify signals via tyramide-based amplification (TSA). Combine with spectral imaging or confocal microscopy to reduce background noise .

Q. What experimental strategies mitigate interference between this compound and endogenous nucleotides in metabolic flux studies?

Employ stable isotope tracing (e.g., ¹⁵N-labeled dCMP) and optimize LC-MS mobile phases (e.g., ion-pairing agents like tributylamine) to resolve co-eluting metabolites. Validate assays using knockout cell lines lacking nucleotide salvage pathways .

Q. How does the monophosphate form influence cellular uptake compared to nucleoside or triphosphate analogs?

The monophosphate’s charged phosphate group limits passive diffusion. Use electroporation or liposomal delivery systems (e.g., Lipofectamine) for intracellular delivery. Alternatively, study its conversion to triphosphate forms in kinase-enriched in vitro systems .

Q. What analytical methods quantify low-abundance this compound in complex biological matrices?

Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution MS (HRMS) achieves limits of detection (LOD) <1 nM. Solid-phase extraction (SPE) with mixed-mode sorbents enhances recovery from serum or tissue lysates .

Q. How to design experiments assessing the mutagenic potential of this compound in DNA repair-deficient models?

Use reporter cell lines (e.g., HPRT or TK6 mutants) and measure mutation frequency via next-generation sequencing (NGS). Compare incorporation rates in wild-type vs. repair-deficient (e.g., XPA⁻/⁻) cells under controlled replication stress .

Q. What are the implications of this compound incorporation on chromatin structure and epigenetic regulation?

Combine chromatin immunoprecipitation (ChIP) with anti-BrdU antibodies and ATAC-seq to assess accessibility changes. Compare histone modification profiles (e.g., H3K9me3) in treated vs. untreated cells using CUT&Tag .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.